(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone
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Overview
Description
(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone is a heterocyclic compound that features a thieno[2,3-c]pyrazole core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone typically involves the formation of the thieno[2,3-c]pyrazole core followed by functionalization. One common method involves the Gewald reaction, which synthesizes the thieno[2,3-c]pyrazole core. This intermediate can then be reacted with various reagents to introduce the morpholino and methanone groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-c]pyrazole core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thieno[2,3-c]pyrazole core .
Scientific Research Applications
(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2,4-thiazolidinedione
Uniqueness
(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone is unique due to its specific functional groups and the presence of the morpholino moiety. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-14-11-15(16(21)19-7-9-22-10-8-19)23-17(14)20(18-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZNLMOXLNYCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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